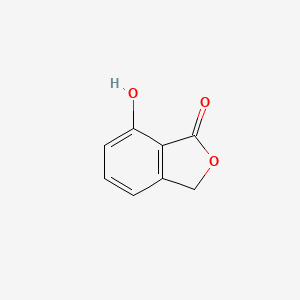

7-Hydroxyisobenzofuran-1(3H)-one

Description

Properties

IUPAC Name |

7-hydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWPWUVEQZXOFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473979 | |

| Record name | 7-hydroxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3956-91-0 | |

| Record name | 7-hydroxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination with N-Bromosuccinimide (NBS)

In a representative procedure, isobenzofuran-1(3H)-one (1 mmol) is reacted with NBS (1.2 mmol) and azobisisobutyronitrile (AIBN, 0.2 mmol) in carbon tetrachloride under reflux. The reaction typically completes within 4–6 hours, yielding 3-bromoisobenzofuran-1(3H)-one at 85% efficiency. The use of AIBN as a radical initiator ensures regioselective bromination at the 3-position, avoiding side reactions at the 7-position.

Hydrolysis to this compound

The brominated intermediate is subsequently hydrolyzed in aqueous medium. Refluxing 3-bromoisobenzofuran-1(3H)-one in water for 2 hours facilitates nucleophilic substitution, replacing the bromine atom with a hydroxyl group. This step achieves an 88% yield of this compound. The reaction’s simplicity and avoidance of harsh acids make it scalable for industrial applications.

Table 1: Bromination-Hydrolysis Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| NBS Equivalents | 1.2 | 85 |

| Hydrolysis Time (h) | 2 | 88 |

| Temperature (°C) | 100 (reflux) | 88 |

Acid-Catalyzed Cyclization of Phthalaldehydic Acid

Solid acid catalysts, such as sulfuric acid immobilized on silica (H₂SO₄-SiO₂), enable solvent-free cyclization of phthalaldehydic acid (2-carboxybenzaldehyde) with aryl ketones. This method emphasizes green chemistry principles by eliminating organic solvents.

Reaction Mechanism

The process involves two sequential steps:

-

Aldol Condensation : Phthalaldehydic acid reacts with acetophenone derivatives via acid-catalyzed aldol addition, forming a β-hydroxy ketone intermediate.

-

Lactonization : Intramolecular esterification of the intermediate yields the isobenzofuranone ring, with the hydroxyl group positioned at C7 due to electronic effects of the aryl substituents.

| Catalyst Loading (g) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 0.05 | 120 | 2 | 82 |

| 0.10 | 120 | 2 | 79 |

| 0.05 | 130 | 2 | 80 |

Friedel-Crafts Alkylation with Indoles

3-Hydroxyisobenzofuran-1(3H)-one serves as a substrate for Friedel-Crafts alkylation, enabling the synthesis of 3-indolyl-substituted phthalides. While this method primarily targets C3-functionalized derivatives, the hydroxylation of intermediates can indirectly access 7-hydroxy variants.

Catalytic System

A mixture of 3-hydroxyisobenzofuran-1(3H)-one (1 mmol), indole derivatives (1.2 mmol), and TsOH·H₂O (2 mol%) in chloroform at ambient temperature produces 3-indolyl phthalides in up to 96% yield. The reaction’s mild conditions preserve the hydroxyl group’s integrity, allowing post-functionalization at C7.

One-Pot Synthesis via Claisen Condensation

Methyl acetoacetate and bis(4-chlorophenyl)but-2-ene-1,4-dione undergo Claisen condensation in the presence of K₂CO₃ and Pd(PPh₃)₄, forming 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one (JVPH-3). This one-pot method highlights the versatility of transition metal catalysis in constructing complex isobenzofuranones.

Key Steps :

-

Cross-Coupling : Palladium-mediated coupling installs aryl groups at C3 and C5.

-

Lactonization : Spontaneous cyclization under basic conditions forms the fused ring system.

Hydroxylation via Microbial Metabolism

Penicillium species metabolize phthalide derivatives to produce 3-butyl-7-hydroxyphthalide, as demonstrated in fungal fermentation studies. While yields are modest (41% after recrystallization), this biocatalytic approach offers enantioselectivity, producing (R)- and (S)-enantiomers with 92% ee .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated phthalides.

Scientific Research Applications

Medicinal Applications

Anticancer Properties

One of the most notable applications of 7-Hydroxyisobenzofuran-1(3H)-one is its potential as an anticancer agent. Research has indicated that derivatives of isobenzofuran-1(3H)-one exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted the efficacy of 3-butylidene isobenzofuran-1(3H)-one in treating glioblastoma multiforme and breast cancer, demonstrating significant inhibition of tumor growth .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the disruption of cellular processes such as apoptosis and cell cycle regulation. The compound has been shown to induce mitochondrial dysfunction in certain cancer cells, leading to programmed cell death .

Case Study: Leishmania Inhibition

Another study investigated the compound's derivative, JVPH3, which was found to inhibit topoisomerase II in Leishmania donovani, a parasite responsible for leishmaniasis. The treatment resulted in significant alterations in mitochondrial architecture and function, indicating potential therapeutic applications against parasitic infections .

Material Science Applications

Optical Properties

This compound derivatives have also been explored for their optical properties. The presence of multiple π electrons within the structure contributes to interesting nonlinear optical behaviors. These properties make them suitable candidates for applications in electro-optical devices and optical modulators .

Synthesis Approaches

Recent advancements in synthetic methodologies have allowed for the efficient production of this compound derivatives. For example, a one-pot synthesis method using solid acid catalysts has been developed, yielding high purity and efficiency while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 7-Hydroxyisobenzofuran-1(3H)-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit the growth of certain fungi by interfering with their cell wall synthesis . Additionally, it may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

3-Butyl-7-hydroxyphthalide: Another phthalide derivative with similar biological activities.

Isopatulin: A related compound with antifungal properties.

Cyclopenin and Cyclopeptine: Other phthalides isolated from fungi with biological activities.

Uniqueness: 7-Hydroxyisobenzofuran-1(3H)-one stands out due to its specific hydroxyl group at the 7th position, which imparts unique chemical reactivity and biological activity compared to other phthalides .

Biological Activity

7-Hydroxyisobenzofuran-1(3H)-one, also known as 7-HIBF, is an organic compound with the molecular formula C9H8O3 and a CAS number of 3956-91-0. It has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological activity. The compound contains a hydroxyl group (-OH) and a carbonyl group (C=O), which are crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H8O3 |

| Molecular Weight | 164.16 g/mol |

| Melting Point | 90-92 °C |

| Solubility | Soluble in organic solvents, slightly soluble in water |

The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and receptors. Research indicates that it may function as an enzyme inhibitor and modulator of signaling pathways.

Enzyme Inhibition

Studies have shown that 7-HIBF can inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain signaling.

Case Studies

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of 7-HIBF in a murine model of acute inflammation. The results demonstrated a significant reduction in pro-inflammatory cytokines and edema compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .

- Antioxidant Properties : Another investigation focused on the antioxidant capacity of this compound. The compound exhibited strong free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related damage .

- Neuroprotective Effects : Research has also explored the neuroprotective effects of 7-HIBF in models of neurodegeneration. It was found to enhance neuronal survival and reduce apoptosis in cultured neurons exposed to neurotoxic agents .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Hydroxyisobenzofuran-1(3H)-one, and how are intermediates characterized?

- Methodological Answer : A typical approach involves starting with substituted phenols and anhydrides. For example, 2-methylphenol and pent-4-enoic anhydride react under reflux, followed by column chromatography (hexane:ethyl acetate gradients) to isolate (Z/E)-isomers. Characterization includes -NMR (e.g., δ 5.25 ppm for lactone protons) and -NMR (e.g., δ 171.1 ppm for carbonyl carbons), supplemented by IR (1736 cm for lactone C=O) and mass spectrometry .

Q. How can spectroscopic techniques differentiate structural isomers of this compound?

- Methodological Answer : -NMR coupling constants and chemical shifts are critical. For instance, vicinal coupling constants () in aromatic protons indicate substitution patterns. IR spectroscopy identifies functional groups (e.g., hydroxyl stretches at 3032 cm), while -NMR distinguishes carbonyl environments (δ 164–171 ppm) .

Q. What safety protocols are essential when handling this compound derivatives?

- Methodological Answer : Use fume hoods for synthesis due to volatile reagents (e.g., dibromomethane). Avoid skin contact by wearing nitrile gloves and lab coats. Store compounds in airtight containers at 4°C, and dispose of waste via certified chemical disposal services. Safety data sheets (SDS) for structurally similar compounds recommend hazard codes H315 (skin irritation) and H319 (eye damage) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : A 2 factorial design can test variables like temperature (140°C vs. 100°C), catalyst loading (0.1–0.3 mmol Pd(OAc)), and reaction time (12–24 h). Response surface methodology (RSM) identifies interactions between factors, with yield as the response variable. This approach resolved competing reaction pathways in palladium-catalyzed cyclizations .

Q. How do contradictions in reported biological activities of this compound derivatives arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from assay variability (e.g., phytotoxicity tests using different plant models). Standardize protocols: for example, use Arabidopsis thaliana root elongation assays at 10–100 µM concentrations. Cross-validate cytotoxicity data with multiple cell lines (e.g., PC12 and HeLa) and control for solvent effects (DMSO ≤0.1%). Meta-analysis of literature (e.g., Huang et al. vs. Arnone et al.) clarifies structure-activity relationships .

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model transition states and charge distribution. Solvent effects (e.g., acetone vs. water) are incorporated via the Polarizable Continuum Model (PCM). Fukui indices identify nucleophilic/electrophilic sites, while Molecular Electrostatic Potential (MEP) maps predict regioselectivity in ring-opening reactions .

Q. How do enzymatic and chemical synthesis routes for this compound compare in stereoselectivity?

- Methodological Answer : Enzymatic hydrolysis (e.g., using Candida antarctica lipase B) achieves >90% enantiomeric excess (ee) for (3aS,7aR)-isomers, whereas chemical methods (e.g., chiral auxiliaries) yield 70–80% ee. Compare via HPLC with chiral columns (Chiralpak IA, hexane:isopropanol 90:10) and optical rotation measurements. Cost-benefit analysis should consider enzyme immobilization and scalability .

Q. What strategies link this compound’s crystal structure to its phytotoxic activity?

- Methodological Answer : X-ray crystallography (monoclinic P2/c, ) reveals planar lactone rings and hydrogen-bonding networks (C–H⋯O). Molecular docking (AutoDock Vina) predicts binding to plant cytochrome P450 enzymes. Validate by synthesizing analogs with modified substituents (e.g., methoxy → hydroxy) and testing in Lemna minor growth inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.